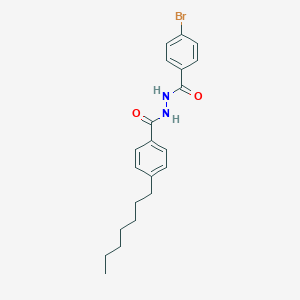![molecular formula C28H20N2O6 B416973 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione](/img/structure/B416973.png)
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenoxy and isoindole-dione groups, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of environmentally benign reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and isoindole-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and isoindole-dione groups can interact with enzymes and receptors, modulating their activity. For instance, the nitro group may undergo reduction to form reactive intermediates that can bind to cellular targets, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: This compound shares a similar phenoxy group but differs in its acetic acid moiety.
2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid: Similar in structure but contains a chloro group instead of a nitro group.
2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid: Another related compound with a chlorophenyl group.
Uniqueness
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione stands out due to its combination of phenoxy and isoindole-dione groups, which impart unique chemical reactivity and potential biological activities. Its nitro group also provides additional functionality for further chemical modifications.
特性
分子式 |
C28H20N2O6 |
|---|---|
分子量 |
480.5g/mol |
IUPAC名 |
2-[4-(3,4-dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C28H20N2O6/c1-17-6-9-23(14-18(17)2)35-21-10-7-19(8-11-21)29-27(31)25-13-12-24(16-26(25)28(29)32)36-22-5-3-4-20(15-22)30(33)34/h3-16H,1-2H3 |
InChIキー |
HUWTXKIUBZWFLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
正規SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416890.png)
![2,4-dichloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416891.png)
![N-{2-[2-(3-methyl-1-phenylbutylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B416895.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B416896.png)
![2,4-Dichloro-5-nitrobenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416897.png)
![4-Chloro-3-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B416899.png)



![3-bromo-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide](/img/structure/B416906.png)

![N-{3-{[4-(acetylamino)phenyl]oxy}-5-[(4-fluorophenyl)oxy]phenyl}-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416908.png)
![1-({[3-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B416910.png)
![1-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B416912.png)
